3-methoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
3-methoxy-N-(2-oxoindolin-5-yl)benzamide is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.299. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds has shown remarkable antitumor activity against various cancer cell lines. These compounds, analogs of CFM-1, demonstrated potent antitumor effects, surpassing the standard drug in effectiveness. QSAR analysis has further supported these findings, indicating the potential of these derivatives as anticancer agents (Alafeefy et al., 2015).
Chemosensory Applications
The study on isatin-appended rhodamine scaffold highlights its utility as a selective chemosensor for Al3+ ions. This compound, derived from 5-methoxy isatin, showcased high sensitivity and specificity towards Al3+ without interference from other cations, making it a valuable tool for metal ion detection in biological and environmental samples (Dhara et al., 2014).
Antioxidant Properties
A novel series of carbohydrazones synthesized from 5-substituted isatins demonstrated significant antioxidant activities. Theoretical and experimental evaluations revealed the compounds' capacity to scavenge free radicals, with some derivatives showing higher antioxidant activity than the standard butylated hydroxytoluene (BHT). This suggests their potential role in mitigating oxidative stress-related conditions (Çavuş et al., 2020).
Neuroleptic Activity
Benzamides, including those related to 3-methoxy-N-(2-oxoindolin-5-yl)benzamide, have been evaluated for their neuroleptic activity. Studies have found significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential as antipsychotic agents. The structure-activity relationship (SAR) indicates a good correlation between the molecular structure and the neuroleptic activity, highlighting the therapeutic potential of these compounds in psychosis treatment (Iwanami et al., 1981).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-methoxy-n-(2-oxoindolin-5-yl)benzamide, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the specific receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence a wide range of biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
3-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-13-4-2-3-10(8-13)16(20)17-12-5-6-14-11(7-12)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIBGDIFSRQUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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